molecular formula C7H12N2O3 B6355940 (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate CAS No. 130931-66-7

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Cat. No.: B6355940
CAS No.: 130931-66-7
M. Wt: 172.18 g/mol
InChI Key: RUSIWAYZOGAQMN-INEUFUBQSA-N
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Description

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, followed by acetylation to form the acetate ester. Reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-Acetoxy-3-[®-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
  • 2-Methyl-2-propanyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate acetate

Uniqueness

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

[(3R,4R)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSIWAYZOGAQMN-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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